Water Solubility: Pimelic Acid Solubility is 23% Higher than Adipic Acid and 72× Higher than Suberic Acid
In direct head-to-head comparison of aqueous solubility among medium-chain dicarboxylic acids at room temperature, pimelic acid (C7) exhibits 2.52 g/100 g solubility—a 23% increase relative to adipic acid (C6, 2.05 g/100 g) and an approximately 72-fold (7,200%) increase relative to suberic acid (C8, 0.035 g/100 g) [1]. This non-linear solubility progression across the C6→C7→C8 series means that pimelic acid occupies a unique solubility window within the MCDA family, enabling aqueous reaction conditions that would fail with suberic acid while maintaining lower solvent volume requirements than would be necessary with adipic acid at equivalent molar concentrations. Alternative data sources confirm pimelic acid water solubility at 50 g/L (5 g/100 g) at 20°C, compared with 14 g/L for adipic acid and 12 g/L for suberic acid, reinforcing the solubility advantage [2]. The pKa values of pimelic acid (pK₁ = 4.48; pK₂ = 5.42) are intermediate between adipic acid (pK₁ = 4.42; pK₂ = 5.41) and suberic acid (pK₁ = 4.52; pK₂ = 5.40), indicating that ionization behavior is not the primary driver of the observed solubility differential [3]. Rather, the solubility pattern reflects the even–odd alternation of crystal lattice energy and the disruption of optimal packing in odd-chain diacids.
| Evidence Dimension | Aqueous solubility (water solubility) |
|---|---|
| Target Compound Data | Pimelic acid (C7): 2.52 g/100 g (alternative: 50 g/L at 20°C) |
| Comparator Or Baseline | Adipic acid (C6): 2.05 g/100 g (14 g/L at 20°C); Suberic acid (C8): 0.035 g/100 g (12 g/L at 20°C); Azelaic acid (C9): 0.06 g/100 g |
| Quantified Difference | +23% vs adipic acid; +7,100% (72×) vs suberic acid; +4,100% vs azelaic acid |
| Conditions | Room temperature aqueous solubility; water at 20–25°C |
Why This Matters
Pimelic acid's solubility intermediate between the widely used adipic acid and the poorly soluble suberic acid makes it the optimal C7 homolog for aqueous-based synthesis, crystallization screening, and biological assays requiring millimolar concentrations without organic co-solvents.
- [1] Choudhury MK, et al. Characteristics for succinic (SUA), glutaric (GLA), adipic (ADA), pimelic (PA), suberic (SUBA), azelaic (AZA), and sebacic acids (SA). Table 1. RSC Advances, 2024. PMC11130641. View Source
- [2] PROCESS AZEPUR99 – Azelaic acid product data with comparative solubility values. Azelaic.com, 2020. View Source
- [3] D. M. Rogers, et al. Table 2: Experimental and calculated pKa values for dicarboxylic acids (pK₁ and pK₂). PMC3511335. View Source
